

KB-0118: A Selective BET Bromodomain Inhibitor for Th17-Mediated Inflammation

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Compound of Interest

Compound Name: KB-0118

Cat. No.: B15609642

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Executive Summary

KB-0118 is a novel, selective small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with a primary focus on targeting BRD4. Emerging research highlights its potential as a potent immunomodulatory agent, particularly in the context of inflammatory bowel disease (IBD). Mechanistically, **KB-0118** exerts its effects through the epigenetic suppression of BRD4, leading to the downregulation of key inflammatory signaling pathways, including STAT3 and its target genes. This targeted action results in the inhibition of pro-inflammatory cytokines and the selective suppression of T helper 17 (Th17) cell differentiation, a critical driver in the pathogenesis of IBD. Preclinical studies in dextran sulfate sodium (DSS)-induced and T cell-mediated colitis models have demonstrated the enhanced efficacy of **KB-0118** in ameliorating disease severity compared to broader-acting BET inhibitors like JQ1 and MS402. This whitepaper provides a comprehensive overview of the available technical data on **KB-0118**, including its binding affinity, selectivity, and detailed experimental methodologies for its evaluation.

Core Mechanism of Action: Selective BET Bromodomain Inhibition

BET proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic readers that recognize and bind to acetylated lysine residues on histone tails, thereby recruiting transcriptional machinery to

specific gene promoters and enhancers. This process is crucial for the expression of genes involved in cell cycle progression, apoptosis, and inflammation.

KB-0118 functions as a competitive inhibitor, binding to the acetyl-lysine binding pockets (bromodomains) of BET proteins, primarily BRD4. This prevents the recruitment of transcriptional regulators and subsequently downregulates the expression of pro-inflammatory genes. A key aspect of **KB-0118**'s profile is its selectivity for the first bromodomain (BD1) of BRD2 and BRD4, which contributes to its specific immunomodulatory effects.

Quantitative Data Summary

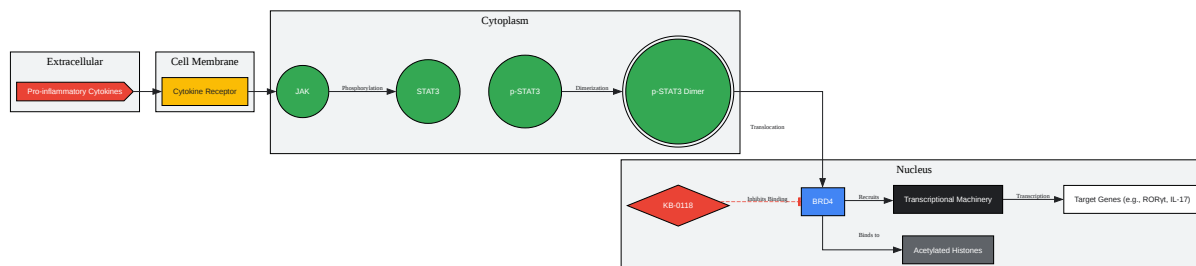
The following table summarizes the available quantitative data for **KB-0118**, providing a basis for its selectivity and potency.

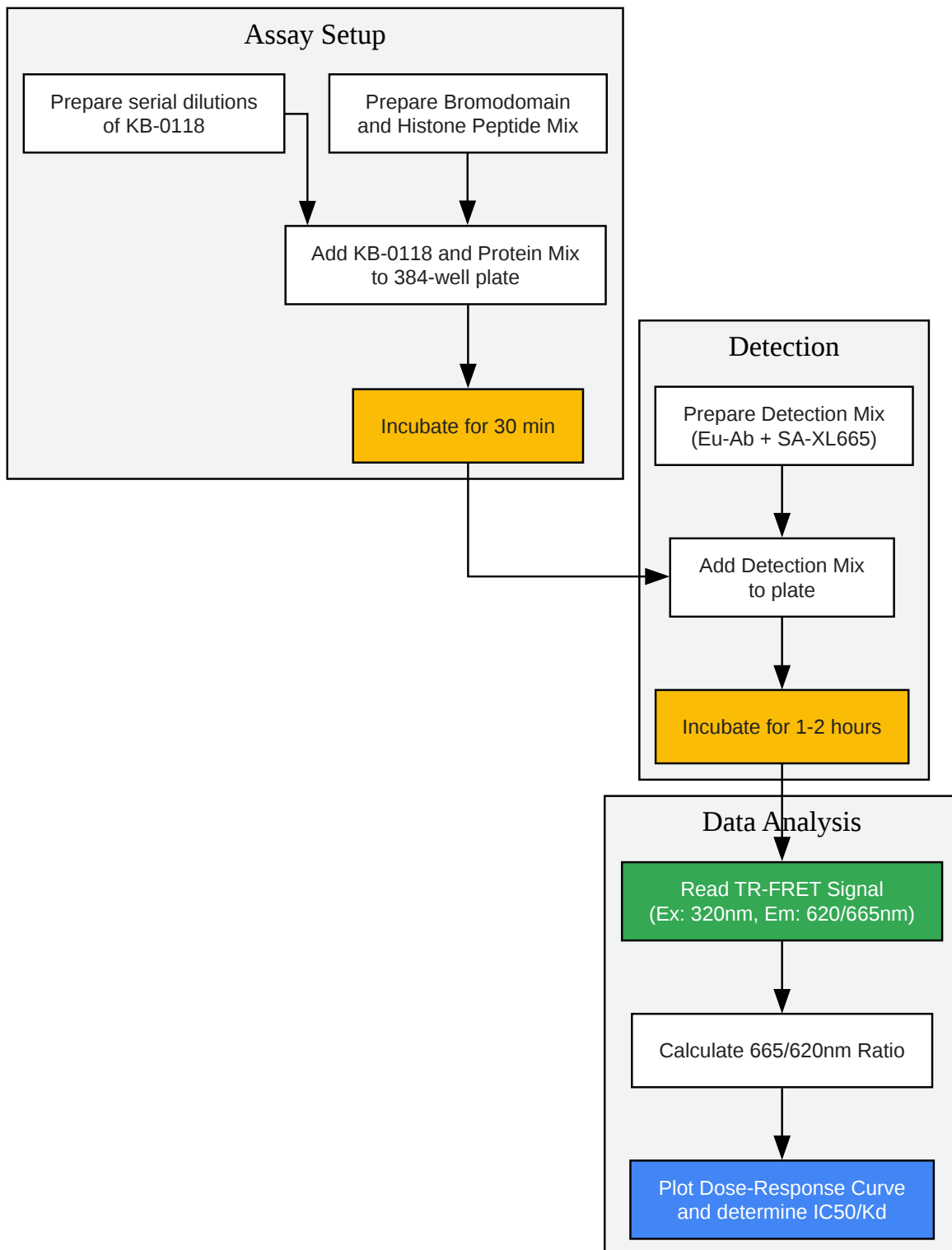
Target	Parameter	Value	Assay	Reference
BRD2 (BD1)	Kd	36.7 μ M	TR-FRET	[1]
BRD4 (BD1)	Kd	47.4 μ M	TR-FRET	[1]
BRD3	Selectivity	Selective over BRD3	TR-FRET	[1]

Note: A comprehensive panel of IC50 values for **KB-0118** against a wider range of bromodomains is not yet publicly available. The Kd values indicate a moderate binding affinity, and its enhanced in vivo efficacy suggests that other factors, such as cell permeability and target engagement in the cellular context, play a significant role.

Key Signaling Pathway Modulation

KB-0118 has been shown to suppress Th17-mediated inflammation by downregulating the STAT3 signaling pathway. The following diagram illustrates the proposed mechanism of action.





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References

- 1. researchgate.net [researchgate.net]
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